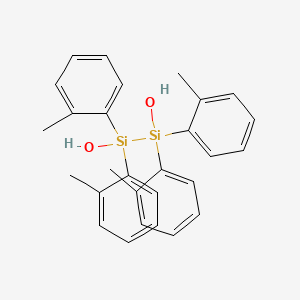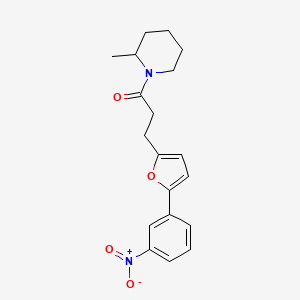
1-Propynyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propynyltriphenylsilane is an organosilicon compound with the molecular formula C21H18Si and a molecular weight of 298.464 g/mol It is characterized by the presence of a propynyl group attached to a triphenylsilane moiety
Métodos De Preparación
1-Propynyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with propyne in the presence of a catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Análisis De Reacciones Químicas
1-Propynyltriphenylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include hydrosilanes, catalysts like palladium or platinum, and solvents such as THF or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Propynyltriphenylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Propynyltriphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The propynyl group can participate in reactions that modify the electronic properties of the silicon atom, influencing its reactivity. Pathways involved include the formation of intermediate complexes with catalysts and subsequent transformation into desired products .
Comparación Con Compuestos Similares
1-Propynyltriphenylsilane can be compared with other similar compounds such as:
Triphenylsilane: Lacks the propynyl group, making it less reactive in certain types of reactions.
Diphenylsilane: Contains two phenyl groups instead of three, resulting in different reactivity and applications.
Phenylsilane: Contains only one phenyl group, making it significantly different in terms of chemical behavior.
The uniqueness of this compound lies in its propynyl group, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
6673-25-2 |
|---|---|
Fórmula molecular |
C21H18Si |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
triphenyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C21H18Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H3 |
Clave InChI |
KTTLKZLZLWBQAM-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)








![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)

![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)

